molecular formula C12H13ClF3N B11729766 1-[3-Chloro-5-(trifluoromethyl)phenyl]cyclobutanemethanamine

1-[3-Chloro-5-(trifluoromethyl)phenyl]cyclobutanemethanamine

Cat. No.: B11729766
M. Wt: 263.68 g/mol
InChI Key: ZXFBXOHFFVZKPI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[3-Chloro-5-(trifluoromethyl)phenyl]cyclobutanemethanamine is a chemical compound known for its unique structure and properties It features a cyclobutane ring attached to a methanamine group, with a phenyl ring substituted with chlorine and trifluoromethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[3-Chloro-5-(trifluoromethyl)phenyl]cyclobutanemethanamine typically involves the reaction of 3-chloro-5-(trifluoromethyl)benzyl chloride with cyclobutanemethanamine under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is often heated to promote the formation of the desired product.

Industrial Production Methods

For industrial-scale production, the synthesis process is optimized to ensure high yield and purity. This involves using large reactors, precise temperature control, and efficient purification techniques such as recrystallization or chromatography. The use of automated systems and continuous flow reactors can further enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

1-[3-Chloro-5-(trifluoromethyl)phenyl]cyclobutanemethanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield amines or alcohols.

    Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide or potassium carbonate in polar solvents like dimethyl sulfoxide (DMSO).

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

1-[3-Chloro-5-(trifluoromethyl)phenyl]cyclobutanemethanamine has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structure and pharmacological properties.

    Industry: Utilized in the development of agrochemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-[3-Chloro-5-(trifluoromethyl)phenyl]cyclobutanemethanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The trifluoromethyl group enhances the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.

Comparison with Similar Compounds

Similar Compounds

  • 1-[3-Chloro-5-(trifluoromethyl)phenyl]-2,2,2-trifluoroethanone
  • 1-(2-Chloro-5-(trifluoromethyl)phenyl)-3-(3-fluorophenyl)urea
  • 1-(2-Chloro-5-(trifluoromethyl)phenyl)-3-(2-pyrimidinyl)urea

Uniqueness

1-[3-Chloro-5-(trifluoromethyl)phenyl]cyclobutanemethanamine stands out due to its cyclobutane ring, which imparts unique steric and electronic properties

Properties

Molecular Formula

C12H13ClF3N

Molecular Weight

263.68 g/mol

IUPAC Name

[1-[3-chloro-5-(trifluoromethyl)phenyl]cyclobutyl]methanamine

InChI

InChI=1S/C12H13ClF3N/c13-10-5-8(11(7-17)2-1-3-11)4-9(6-10)12(14,15)16/h4-6H,1-3,7,17H2

InChI Key

ZXFBXOHFFVZKPI-UHFFFAOYSA-N

Canonical SMILES

C1CC(C1)(CN)C2=CC(=CC(=C2)Cl)C(F)(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.